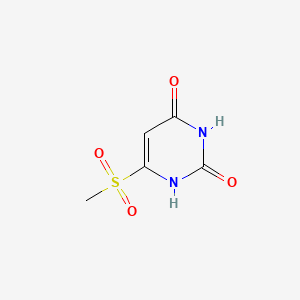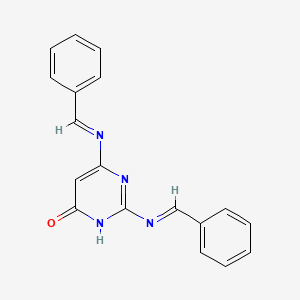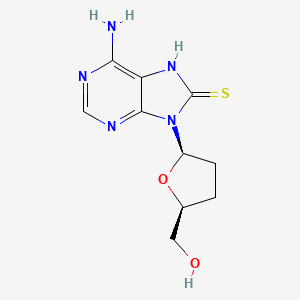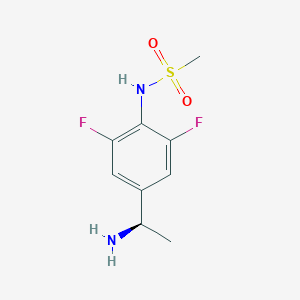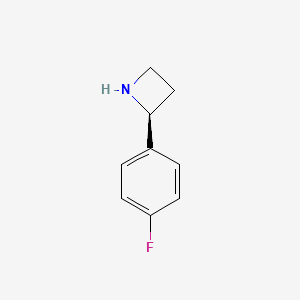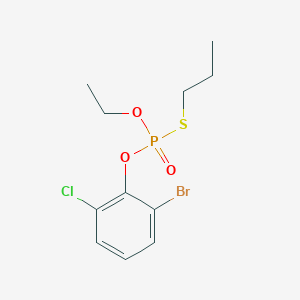
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a chloro group, a nitro group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, which undergo nitration, chlorination, and carboxylation reactions under controlled conditions. Common reagents used in these reactions include nitric acid for nitration, thionyl chloride for chlorination, and carbon dioxide for carboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiourea are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted pyrazole derivatives.
科学的研究の応用
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: Similar structure with a benzoic acid moiety instead of a pyrazole ring.
4-[(3-nitro-1H-pyrazol-1-yl)methyl]morpholine: Contains a morpholine ring instead of a pyrazole ring.
Uniqueness
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a chloro and a nitro group on the pyrazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C8H6ClN5O4 |
|---|---|
分子量 |
271.62 g/mol |
IUPAC名 |
4-chloro-1-[(3-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClN5O4/c9-5-3-13(11-7(5)8(15)16)4-12-2-1-6(10-12)14(17)18/h1-3H,4H2,(H,15,16) |
InChIキー |
WSEOKQNEQVZLAN-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=C1[N+](=O)[O-])CN2C=C(C(=N2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




